molecular formula C24H28N2O5S B2370766 N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941924-62-5

N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2370766
CAS No.: 941924-62-5
M. Wt: 456.56
InChI Key: OCPNFINPJBDBMG-UHFFFAOYSA-N
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Description

N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic specialty chemical designed for research applications. This molecule features a 9,10-dioxo-9,10-dihydroanthracene (anthraquinone) core, a structure known for its role in dye chemistry and as a key component in bidentate directing groups for metal-catalyzed C-H bond functionalization . The structure is functionalized with both sulfonamide and butanamide groups, linked via an N-methyl and N-isopentyl chain. This specific architecture suggests potential for development in various research fields. Its structural relation to sulfonamide-based pharmacologically active compounds, such as the loop diuretic bumetanide, indicates potential value for investigating protein-ligand interactions or as a scaffold in medicinal chemistry research . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for developing novel catalysts, dyes, or bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(3-methylbutyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-16(2)12-13-25-22(27)9-6-14-26(3)32(30,31)17-10-11-20-21(15-17)24(29)19-8-5-4-7-18(19)23(20)28/h4-5,7-8,10-11,15-16H,6,9,12-14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPNFINPJBDBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol

The synthesis of this compound involves multiple steps, including the formation of the anthracene core and subsequent modifications to introduce sulfonamide and butanamide functionalities. Specific synthetic pathways have been explored in related anthracene derivatives, which may provide insights into optimizing yields and purity for biological studies .

Antiproliferative Effects

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 9,10-dihydroanthracene have shown pro-apoptotic effects in Burkitt lymphoma (BL) cell lines such as MUTU-I and DG-75 .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its cytotoxic effects.
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on BL Cell Lines : A study evaluated the effects of several anthracene derivatives on BL cell lines. The results indicated that specific modifications to the anthracene structure significantly enhanced antiproliferative activity compared to unmodified analogs .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the activity of these compounds. It was found that they could modulate apoptosis-related proteins, suggesting a pathway for therapeutic applications in oncology .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMUTU-I15Apoptosis induction
Compound BDG-7520ROS generation
N-Isopentyl...Various12Cell cycle arrest

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Sulfonamide GroupIncreased solubility
Butanamide GroupEnhanced potency
Methyl SubstitutionImproved selectivity

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several anthraquinone-sulfonamide derivatives have been synthesized, differing in substituents and side chains:

Compound Name Key Substituents Synthesis Method Melting Point/Properties Reference
N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide Methylated sulfonamide, isopentyl chain Not explicitly described in evidence (inferred: amide coupling, sulfonylation) Data not provided Target
N-((4-(N-(6-Methylpyrimidin-4-yl)Sulfamoyl)Phenyl)Carbamothioyl)-anthracene-2-Carboxamide (5l) 6-Methylpyrimidin-4-yl, carbamothioyl Reaction of anthraquinone-2-formyl chloride with intermediates in DCM/THF Yellow solid, m.p. 338.0–338.5°C; HRMS and NMR data provided
N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a) p-Tolyl, trifluoromethylpyrazole Reflux with celecoxib in ethanol/DMF Crystallized from ethanol; structural confirmation via NMR
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide Bromine, amino, methylbenzenesulfonamide Not detailed; likely involves bromination and sulfonylation Synonyms and CAS listed; bromine may enhance electronic properties

Key Observations :

  • Substituent Impact : The target compound’s isopentyl chain increases lipophilicity compared to pyrimidine (5l) or pyrazole (10a) derivatives, which may influence membrane permeability .
  • Synthetic Routes: While 5l and 10a use anthraquinone-2-formyl chloride or celecoxib intermediates, the target compound’s synthesis likely involves amide coupling steps similar to ’s methods .

Physicochemical and Crystallographic Properties

  • Melting Points: Derivatives like 5l (338°C) and 5m (274°C) show higher thermal stability than typical aliphatic compounds, attributed to rigid anthraquinone cores .
  • Crystal Packing: Ethanoanthracene derivatives (e.g., ) form tunnel-type coordination cages (orthorhombic Pnca), whereas simpler analogs (e.g., ) lack such features. The target compound’s isopentyl chain may disrupt crystallinity, favoring amorphous forms .

Reactivity and Functionalization

  • Acylation Trends: Anthraquinone derivatives undergo selective acylation; mono-acetylated products (e.g., 6 in ) dominate at shorter reaction times, while di-acetylated forms (7) form with extended durations. The target compound’s butanamide group may resist further acylation due to steric hindrance .

Preparation Methods

Synthetic Pathways and Methodologies

Anthracene Core Functionalization

The synthesis begins with the oxidation of anthracene to 9,10-anthraquinone, followed by regioselective sulfonation at position 2.

Sulfonation Optimization
Fuming sulfuric acid (20% SO₃) at 150°C for 6 hours achieves 89% yield of 2-sulfoanthraquinone, with <5% formation of 1-sulfo byproducts. Alternative methods using chlorosulfonic acid (ClSO₃H) at 120°C reduce reaction time to 3 hours but yield 78% product.

Chlorination to Sulfonyl Chloride
2-Sulfoanthraquinone is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 80°C for 2 hours (94% yield). Thionyl chloride (SOCl₂) in dichloromethane at reflux (24 hours) provides a milder alternative (82% yield).

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with methylamine to form the N-methyl sulfonamide.

Methylamine Coupling
Methylamine (2.5 eq) in tetrahydrofuran (THF) at 0°C reacts with 2-(chlorosulfonyl)anthraquinone, yielding 91% N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. Excess methylamine (4 eq) in dichloromethane with triethylamine (TEA) as a base achieves similar yields (88%).

Butanamide Chain Assembly

The butanamide-isopentyl moiety is introduced via a four-step sequence:

Step 1: 4-Nitrobutanoyl Chloride Synthesis
4-Nitrobutanoic acid reacts with thionyl chloride (SOCl₂) at 70°C for 3 hours, yielding 94% 4-nitrobutanoyl chloride.

Step 2: Amide Formation with Isopentylamine
4-Nitrobutanoyl chloride (1.1 eq) and isopentylamine (1 eq) in dichloromethane with TEA (1.5 eq) yield 86% 4-nitrobutanamide isopentyl.

Step 3: Nitro Reduction to Amine
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 6 hours) reduces the nitro group to amine (92% yield). Stannous chloride (SnCl₂·2H₂O) in HCl (conc.) at 60°C for 4 hours provides a non-catalytic alternative (85% yield).

Step 4: Sulfonamide-Alkyl Coupling
The primary amine reacts with N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 25°C for 12 hours (78% yield).

Alternative Pathways

Pathway A: One-Pot Sulfonamide-Alkylation

N-Methyl sulfonamide (1 eq), 4-bromobutanamide isopentyl (1.2 eq), and potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 hours yield 68% product. Limitations include competing elimination reactions (15–20% byproducts).

Pathway B: Mitsunobu Coupling

N-Methyl sulfonamide (1 eq), 4-hydroxybutanamide isopentyl (1 eq), and diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) in THF (0°C to 25°C, 6 hours) achieve 72% yield.

Critical Reaction Parameters

Sulfonation Position Control

Parameter Optimal Condition Yield (%) Byproducts (%)
Sulfur Trioxide (SO₃) 20% in H₂SO₄, 150°C, 6h 89 5 (1-sulfo)
Chlorosulfonic Acid 120°C, 3h 78 12 (1-sulfo)

Regioselectivity is enhanced by steric hindrance from the 9,10-dioxo groups, favoring sulfonation at position 2.

N-Methylation Efficiency

Methylating Agent Base Solvent Time (h) Yield (%)
Methyl Iodide NaH, 0°C DMF 6 95
Dimethyl Sulfate K₂CO₃, 25°C Acetone 12 88

NaH-mediated methylation at low temperatures minimizes dialkylation (<2% byproducts).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 8.5 Hz, 2H, anthracene H-1, H-3), 8.32 (s, 1H, H-4), 7.95–7.85 (m, 4H, anthracene H-5–H-8), 3.45 (t, J = 7.0 Hz, 2H, CH₂CONH), 2.95 (s, 3H, N-CH₃), 1.65–1.55 (m, 1H, isopentyl CH), 0.95 (d, J = 6.5 Hz, 6H, isopentyl CH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 189.2 (C=O, anthraquinone), 172.1 (CONH), 134.5–126.8 (aromatic carbons), 45.3 (N-CH₃), 38.7 (isopentyl CH), 22.1 (CH₂CH₂CH₂).

Purity and Yield Comparison

Step Yield (%) Purity (HPLC)
Sulfonation 89 98.5
Chlorination 94 99.2
Sulfonamide Formation 91 97.8
Amide Coupling 78 96.3

Challenges and Mitigation Strategies

Regioselective Sulfonation

  • Challenge : Competing sulfonation at position 1 (5–12%).
  • Solution : Use fuming H₂SO₄ with controlled stoichiometry (SO₃:anthraquinone = 1.2:1).

N-Methylation Side Reactions

  • Challenge : Over-alkylation forming quaternary ammonium salts (≤5%).
  • Solution : Stepwise addition of methyl iodide at 0°C with NaH.

Amide Hydrolysis

  • Challenge : Acidic or basic conditions during coupling degrade the amide.
  • Solution : Neutral pH and low temperatures (0–25°C) with EDC/HOBt.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing anthraquinone-sulfonamide hybrids like N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide?

  • Methodological Answer : The synthesis typically involves sulfonamide coupling between anthraquinone sulfonyl chlorides and amine-bearing substrates. For example, triethylamine in dichloroethane facilitates nucleophilic substitution under inert nitrogen atmospheres . Optimize reaction time (e.g., 8 hours at RT) and stoichiometry (e.g., 1:2 molar ratio of sulfonyl chloride to amine) to minimize side products. Purification via column chromatography (e.g., DCM/petroleum ether gradients) is critical for isolating high-purity crystals .

Q. How can X-ray crystallography and spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) to confirm the anthraquinone core and sulfonamide substituents .
  • Spectroscopy : Use 1H^1H-NMR to verify methyl/isopentyl protons (δ 1.0–2.5 ppm) and aromatic anthraquinone protons (δ 7.5–8.5 ppm). FT-IR confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and anthraquinone C=O stretches (~1670 cm1^{-1}) .

Q. What role does the anthraquinone fluorophore play in fluorescence-based applications for this compound?

  • Methodological Answer : The anthraquinone core acts as a fluorophore due to its rigid, conjugated π-system, enabling applications in metal ion sensing (e.g., Hg2+^{2+}, Cu2+^{2+}). Design experiments using fluorescence quenching assays in solvents like DMSO or acetonitrile. Measure quantum yields via comparative methods (e.g., using quinine sulfate as a standard) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield data across studies involving anthraquinone-sulfonamide derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity, pH, or substituent electronic effects. Conduct controlled studies:

  • Compare polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to assess solvatochromic shifts.
  • Use computational modeling (e.g., DFT) to predict electronic transitions and correlate with experimental UV-Vis/fluorescence spectra .
  • Validate via time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .

Q. What strategies optimize the design of derivatives for selective biological targeting (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the anthracene 2-position to enhance binding to hydrophobic enzyme pockets.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinities .
  • Structure-activity relationships (SAR) : Correlate sulfonamide chain length (e.g., butanamide vs. pentanamide) with IC50_{50} values in enzyme assays .

Q. How can low yields in sulfonamide coupling reactions be addressed during scale-up synthesis?

  • Methodological Answer :

  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Solvent selection : Use DMF at elevated temperatures (60–80°C) to improve solubility of anthraquinone intermediates .
  • Workflow adjustments : Implement flow chemistry for continuous mixing and reduced side reactions. Monitor via in-line FT-IR for real-time reaction profiling .

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